molecular formula C17H12ClN3O2S2 B3532170 2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile

2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile

Cat. No. B3532170
M. Wt: 389.9 g/mol
InChI Key: KWJHJPQOVPXFBF-UHFFFAOYSA-N
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Description

2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment and other diseases related to EGFR overexpression.

Mechanism of Action

2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile selectively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects
2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile has been shown to have a significant impact on various biological processes, including cell proliferation, differentiation, and survival. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, 2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile has been shown to modulate the immune response and has potential applications in autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile is a highly selective inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR in various biological processes. It has been extensively studied and has a well-established mechanism of action. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, its high cost and limited availability may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for research involving 2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile. One area of interest is the development of new EGFR inhibitors with improved potency and selectivity. Additionally, there is ongoing research investigating the potential of 2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is interest in investigating the potential of 2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile in non-cancer-related diseases, such as autoimmune and inflammatory disorders.

Scientific Research Applications

2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile has been widely used in scientific research to investigate the role of EGFR in various biological processes. It is commonly used as a positive control in studies involving EGFR inhibition and has been shown to effectively reduce EGFR activity in vitro and in vivo.

properties

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c1-11-6-8-13(9-7-11)25(22,23)16-15(18)24-17(21-16)20-14-5-3-2-4-12(14)10-19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJHJPQOVPXFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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